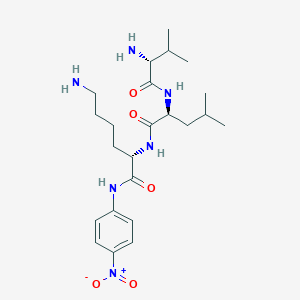
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- is a synthetic peptide compound with the molecular formula C23H38N6O5. . This compound is characterized by its unique structure, which includes a nitrophenyl group, making it a valuable substrate in biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反応の分析
Types of Reactions
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Hydrolysis: Produces smaller peptide fragments.
Reduction: Converts the nitro group to an amino group.
Substitution: Results in the replacement of the nitrophenyl group with the nucleophile.
科学的研究の応用
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- is widely used in scientific research due to its unique properties:
Biochemistry: It serves as a substrate in enzyme assays, particularly for proteases like plasmin.
Medicine: Used in diagnostic assays to measure enzyme activity.
Chemistry: Employed in studies involving peptide synthesis and modification.
Industry: Utilized in the production of diagnostic kits and biochemical reagents.
作用機序
The compound acts as a substrate for proteolytic enzymes. When enzymes like plasmin cleave the peptide bond, the nitrophenyl group is released, which can be detected colorimetrically. This mechanism allows for the quantification of enzyme activity in various assays .
類似化合物との比較
Similar Compounds
Uniqueness
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the nitrophenyl group, which makes it particularly useful in colorimetric assays. Its structure allows for precise interactions with proteolytic enzymes, making it a valuable tool in biochemical research.
特性
CAS番号 |
63589-93-5 |
|---|---|
分子式 |
C23H38N6O5 |
分子量 |
478.6 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20+/m0/s1 |
InChIキー |
CAJXYXPLLJDEOB-SLFFLAALSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
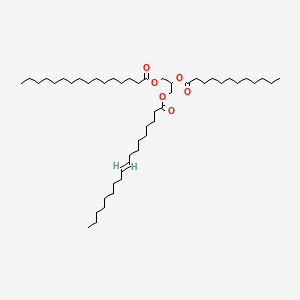
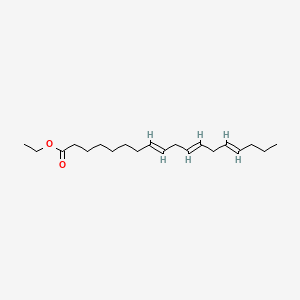
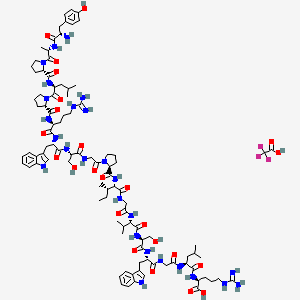

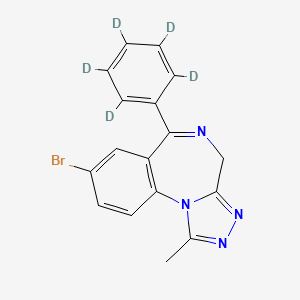
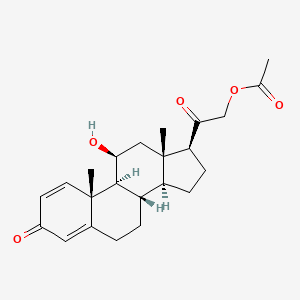
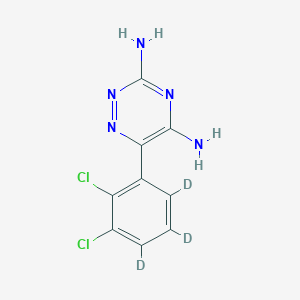
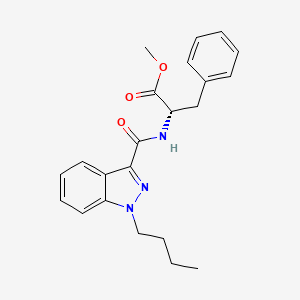
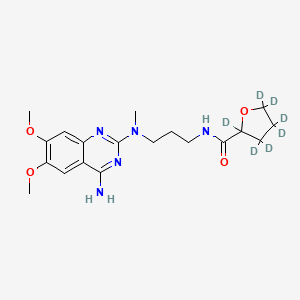

![[(1S,2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829132.png)
![(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829140.png)
![3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid](/img/structure/B10829153.png)
